molecular formula C7H5N2NaO2S B13163121 Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate

Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate

Cat. No.: B13163121
M. Wt: 204.18 g/mol
InChI Key: YYUTXJVHUYHUIX-UHFFFAOYSA-M
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Description

Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate is a chemical compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

The synthesis of Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate typically involves several steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction conditions often involve the use of strong bases and solvents to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H5N2NaO2S

Molecular Weight

204.18 g/mol

IUPAC Name

sodium;1H-pyrrolo[2,3-b]pyridine-3-sulfinate

InChI

InChI=1S/C7H6N2O2S.Na/c10-12(11)6-4-9-7-5(6)2-1-3-8-7;/h1-4H,(H,8,9)(H,10,11);/q;+1/p-1

InChI Key

YYUTXJVHUYHUIX-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(NC=C2S(=O)[O-])N=C1.[Na+]

Origin of Product

United States

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